REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[C:7]([F:13])[C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:3]=1.C1COCC1.C([Li])CCC.C(O)(=O)C>CCCCCC.C1(C)C=CC=CC=1.C(Cl)Cl>[Cl:12][C:8]1[C:7]([F:13])=[C:6]2[C:11]([CH:2]=[CH:3][C:4]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[N:5]2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC2=C(C(=CC=C12)Cl)F)C1=CC=CC=C1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.34 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exceed −90° C
|
Type
|
WAIT
|
Details
|
darkened over a few minutes
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
to stir for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
saturated sodium bicarbonate solution (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred to a 1 L separatory funnel with 250 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 2×60 mL of brine
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of silica gel
|
Type
|
WASH
|
Details
|
rinsing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
was placed under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CONCENTRATION
|
Details
|
the slurry was concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
to afford a finely divided powder
|
Type
|
CUSTOM
|
Details
|
chromatographed (4:3 hexanes/methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1F)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |